4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes studying the reactivity of the compound with different reagents .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability of the compound .Scientific Research Applications
Synthesis of Sulfonamide Compounds
Sulfonamides are a group of organic compounds that share a common functional group, typically represented as R-SO2-NH2. The compound can be utilized in the synthesis of novel sulfonamide compounds, which have a wide range of applications in medicinal chemistry due to their antibacterial properties .
Crystallographic Studies
The compound’s ability to crystallize in the monoclinic crystal system makes it valuable for X-ray crystallographic analysis. This application is crucial for determining the three-dimensional structures of molecular compounds, which is essential for understanding their chemical properties and interactions .
Computational Chemistry
Computational studies, including molecular modeling and simulations, can be performed using this compound. These studies help predict the behavior of molecules in various environments and can lead to the discovery of new drugs or materials .
Organic Synthesis Intermediates
As an intermediate in organic synthesis, this compound can be used to construct biologically active molecules or functional materials. Its sulfone group acts as an electron-withdrawing substituent, making it a versatile intermediate for various chemical transformations .
Solid-Phase Synthesis of Heterocycles
The compound can be employed in solid-phase synthesis to create diverse nitrogenous heterocycles. These heterocycles are important in pharmaceuticals and can lead to the development of new therapeutic agents .
Safety and Handling Research
Research into the safe handling and storage of chemical substances often includes compounds like the one . Understanding its properties helps in developing safety protocols for laboratory and industrial use .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2-hydroxyethyl)-3-methyl-2-(4-nitrophenyl)sulfonyl-1H-pyrazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O6S/c1-8-11(6-7-16)12(17)13-14(8)22(20,21)10-4-2-9(3-5-10)15(18)19/h2-5,16H,6-7H2,1H3,(H,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSPKSOYFWUNRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332168 | |
Record name | 4-(2-hydroxyethyl)-3-methyl-2-(4-nitrophenyl)sulfonyl-1H-pyrazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085856 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one | |
CAS RN |
866039-59-0 | |
Record name | 4-(2-hydroxyethyl)-3-methyl-2-(4-nitrophenyl)sulfonyl-1H-pyrazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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